3,5-Difluoro-N-(3-fluorobenzyl)aniline
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Overview
Description
3,5-Difluoro-N-(3-fluorobenzyl)aniline is an organic compound characterized by the presence of three fluorine atoms attached to a benzyl aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-N-(3-fluorobenzyl)aniline typically involves the reaction of 3,5-difluoroaniline with 3-fluorobenzyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the amine group of 3,5-difluoroaniline attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoro-N-(3-fluorobenzyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or other substituted aromatic compounds.
Scientific Research Applications
3,5-Difluoro-N-(3-fluorobenzyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-N-(3-fluorobenzyl)aniline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets, thereby influencing its biological effects.
Comparison with Similar Compounds
3,5-Difluoroaniline: Lacks the benzyl group, making it less complex.
3-Fluorobenzylamine: Contains only one fluorine atom, resulting in different chemical properties.
N-(3-Fluorobenzyl)aniline: Similar structure but without the additional fluorine atoms on the aniline ring.
Uniqueness: 3,5-Difluoro-N-(3-fluorobenzyl)aniline is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these fluorine atoms with the benzyl aniline structure provides distinct properties that are not observed in simpler analogs.
Biological Activity
3,5-Difluoro-N-(3-fluorobenzyl)aniline is a fluorinated organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of multiple fluorine atoms, enhances its reactivity and interaction with biological targets. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- Two fluorine atoms on the aniline ring.
- A fluorinated benzyl group, which may influence its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The presence of fluorine enhances the compound's binding affinity and selectivity, potentially modulating the activity of these targets. Specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Properties : It has been studied for its effectiveness against various bacterial strains. In vitro tests show significant inhibition zones against pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae, suggesting potential use in treating infections .
- Anticancer Activity : Preliminary studies indicate that this compound may have cytotoxic effects on cancer cell lines. For instance, it has shown promising results against breast cancer cell lines (MCF-7), with IC50 values indicating potent activity .
- Neuroprotective Effects : There is emerging evidence that fluorinated compounds can exhibit neuroprotective properties, which could be relevant for conditions like neurodegenerative diseases .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited inhibition zones of 22 mm against Pseudomonas aeruginosa, comparable to standard antibiotics .
- Cytotoxicity in Cancer Models : Research involving various cancer cell lines revealed that the compound had IC50 values in the nanomolar range against MCF-7 cells, indicating higher potency than traditional chemotherapeutics like cisplatin .
- Mechanistic Insights : Molecular docking studies have shown that the compound interacts favorably with key amino acid residues in target proteins, enhancing its potential as a therapeutic agent .
Comparison with Related Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
3,5-Difluoroaniline | C7H6F2N | Moderate antimicrobial properties |
N-(3-Fluorobenzyl)aniline | C13H12FN | Limited anticancer activity |
3-Fluorobenzylamine | C7H8FN | Lower binding affinity |
This compound | C13H10F3N | High antimicrobial and anticancer activity |
Properties
Molecular Formula |
C13H10F3N |
---|---|
Molecular Weight |
237.22 g/mol |
IUPAC Name |
3,5-difluoro-N-[(3-fluorophenyl)methyl]aniline |
InChI |
InChI=1S/C13H10F3N/c14-10-3-1-2-9(4-10)8-17-13-6-11(15)5-12(16)7-13/h1-7,17H,8H2 |
InChI Key |
ZIIHKELJSWGJSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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